molecular formula C20H18N4O3 B4526807 6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one

6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B4526807
M. Wt: 362.4 g/mol
InChI Key: NVQDPRYETUFKDD-UHFFFAOYSA-N
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Description

6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, pyridazinone precursors, and piperazine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining naphthalene derivatives with pyridazinone precursors under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyridazinone ring through intramolecular cyclization.

    Functional Group Modifications: Introducing the piperazine moiety through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety with various functional groups.

    Piperazine Derivatives: Compounds featuring the piperazine ring with different substituents.

Uniqueness

6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-naphthalen-2-yl-2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18-12-23(10-9-21-18)20(27)13-24-19(26)8-7-17(22-24)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11H,9-10,12-13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQDPRYETUFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one
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6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Reactant of Route 3
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6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one
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6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Reactant of Route 5
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6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Reactant of Route 6
6-(naphthalen-2-yl)-2-(2-oxo-2-(3-oxopiperazin-1-yl)ethyl)pyridazin-3(2H)-one

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